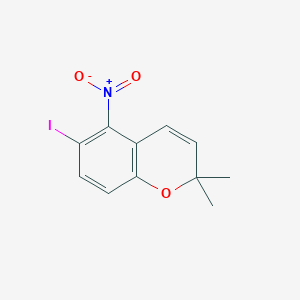
Sulfuric acid;hexadecahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid;hexadecahydrate is a compound that consists of sulfuric acid and sixteen molecules of water. It is a crystalline solid that is highly soluble in water. Sulfuric acid is a strong mineral acid with the molecular formula H₂SO₄. It is widely used in various industrial processes due to its highly corrosive nature and strong acidic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfuric acid is typically produced through two main industrial processes: the Contact Process and the Lead Chamber Process. The Contact Process is the most widely used method and involves the following steps:
Burning Sulfur or Sulfide Ores: Sulfur or sulfide ores are burned in the presence of oxygen to produce sulfur dioxide (SO₂).
Conversion to Sulfur Trioxide: The sulfur dioxide is then oxidized to sulfur trioxide (SO₃) using a vanadium pentoxide (V₂O₅) catalyst.
Formation of Sulfuric Acid: The sulfur trioxide is absorbed in water to form sulfuric acid (H₂SO₄).
The Lead Chamber Process is an older method that involves the oxidation of sulfur dioxide in the presence of nitrogen oxides as catalysts to produce sulfuric acid.
Industrial Production Methods
In industrial settings, sulfuric acid is produced in large quantities using the Contact Process. The process involves the use of high temperatures and pressures, as well as catalysts such as vanadium pentoxide to increase the efficiency of the reaction. The sulfuric acid produced is then purified and concentrated to the desired strength.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: Sulfuric acid can act as both an oxidizing and reducing agent. For example, it can oxidize metals such as zinc to produce hydrogen gas.
Substitution Reactions: Sulfuric acid can react with halides to produce hydrogen halides. For example, it reacts with sodium chloride to produce hydrogen chloride gas.
Dehydration Reactions: Sulfuric acid is a strong dehydrating agent and can remove water from organic compounds, such as carbohydrates, to produce carbon and water.
Common Reagents and Conditions
Common reagents used in reactions with sulfuric acid include metals, halides, and organic compounds. The reactions typically occur under acidic conditions and may require heating to proceed.
Major Products Formed
The major products formed from reactions with sulfuric acid include hydrogen gas, hydrogen halides, and dehydrated organic compounds.
Scientific Research Applications
Sulfuric acid;hexadecahydrate has numerous scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions, including esterification, nitration, and sulfonation.
Biology: Sulfuric acid is used in the preparation of biological samples for analysis, such as in the digestion of tissues for protein analysis.
Medicine: It is used in the production of pharmaceuticals and in the synthesis of medicinal compounds.
Industry: Sulfuric acid is used in the production of fertilizers, detergents, and explosives. It is also used in petroleum refining and metal processing.
Mechanism of Action
The mechanism of action of sulfuric acid involves its strong acidic properties and ability to donate protons (H⁺ ions). This allows it to participate in various chemical reactions, including acid-base reactions, oxidation-reduction reactions, and dehydration reactions. The molecular targets and pathways involved depend on the specific reaction and the compounds involved.
Comparison with Similar Compounds
Sulfuric acid can be compared with other strong acids, such as hydrochloric acid (HCl) and nitric acid (HNO₃). While all three acids are strong and highly corrosive, sulfuric acid is unique in its strong dehydrating properties and ability to act as both an oxidizing and reducing agent. Other similar compounds include:
Hydrochloric Acid (HCl): A strong acid commonly used in industrial processes and laboratory settings.
Nitric Acid (HNO₃): A strong acid used in the production of fertilizers and explosives.
Phosphoric Acid (H₃PO₄): A weaker acid used in food processing and as a rust inhibitor.
Sulfuric acid’s unique properties make it a versatile and widely used compound in various scientific and industrial applications.
Properties
CAS No. |
642486-03-1 |
|---|---|
Molecular Formula |
H34O20S |
Molecular Weight |
386.33 g/mol |
IUPAC Name |
sulfuric acid;hexadecahydrate |
InChI |
InChI=1S/H2O4S.16H2O/c1-5(2,3)4;;;;;;;;;;;;;;;;/h(H2,1,2,3,4);16*1H2 |
InChI Key |
VSRZOAAKERBIST-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide](/img/structure/B12577089.png)

![5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12577100.png)
![Glycyl-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-L-prolinamide](/img/structure/B12577106.png)
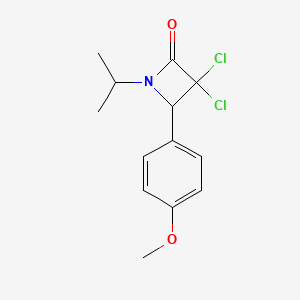
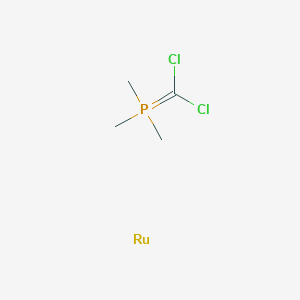
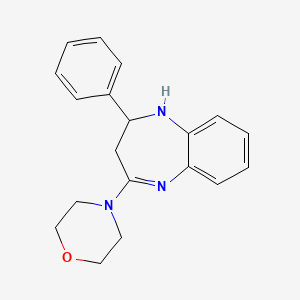
![1-Benzyl-2-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B12577115.png)
![N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12577123.png)
![2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12577129.png)
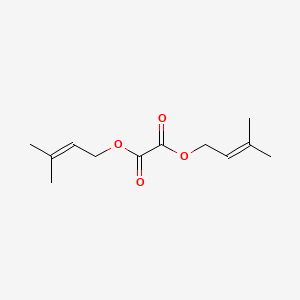
![2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12577133.png)
